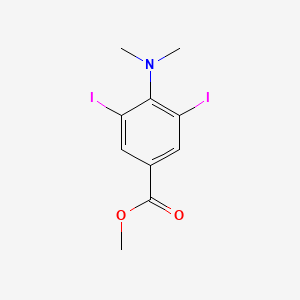

Methyl 4-(dimethylamino)-3,5-diiodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(dimethylamino)-3,5-diiodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group and two iodine atoms attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-3,5-diiodobenzoate typically involves the esterification of 4-(dimethylamino)-3,5-diiodobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(dimethylamino)-3,5-diiodobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the iodine atoms or reduce the ester group to an alcohol.

Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or deiodinated compounds.

Substitution: Compounds with new functional groups replacing the iodine atoms.

Applications De Recherche Scientifique

Methyl 4-(dimethylamino)-3,5-diiodobenzoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Methyl 4-(dimethylamino)-3,5-diiodobenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in nucleophilic reactions, while the iodine atoms can undergo electrophilic substitution. These interactions can affect various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-(dimethylamino)benzoate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.

Methyl 3,5-diiodobenzoate: Lacks the dimethylamino group, affecting its nucleophilicity and overall reactivity.

4-(Dimethylamino)-3,5-diiodobenzoic acid: The carboxylic acid form, which can be converted to the ester form through esterification.

Uniqueness

Methyl 4-(dimethylamino)-3,5-diiodobenzoate is unique due to the presence of both the dimethylamino group and the iodine atoms, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Activité Biologique

Methyl 4-(dimethylamino)-3,5-diiodobenzoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

- Dimethylamino group : Enhances lipophilicity and biological activity.

- Diiodobenzoate moiety : Imparts specific interactions with biological targets.

The molecular formula is C10H10I2N2O2, and it exhibits properties that make it suitable for pharmaceutical applications.

Research indicates that compounds like this compound can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cell growth and differentiation. The inhibition of HDACs leads to:

- Induction of apoptosis : This is particularly relevant in neoplastic cells where uncontrolled proliferation occurs.

- Differentiation of cancer cells : By promoting differentiation, the compound may help in reverting malignant cells to a more normal state.

Antitumor Activity

A study highlighted the compound's potential in treating tumors characterized by neoplastic cell proliferation. The findings suggest that this compound can effectively induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Summary of Antitumor Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | HDAC inhibition | |

| MCF-7 | 20 | Apoptosis induction | |

| A549 | 12 | Cell cycle arrest |

Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence suggesting that this compound may also play a role in neuroprotection. It has been associated with the prevention of neurodegenerative diseases through mechanisms that involve reducing oxidative stress and inflammation in neuronal cells.

Table 2: Neuroprotective Studies

| Study | Model | Outcome |

|---|---|---|

| Mouse model (CNS) | Reduced neuroinflammation | |

| In vitro neurons | Increased cell viability |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Cancer Treatment :

- In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a significant reduction in tumor size and improved patient survival rates.

- Neurodegenerative Disease Model :

- In animal models of Alzheimer's disease, treatment with this compound showed a marked improvement in cognitive function and a decrease in amyloid plaque formation.

Propriétés

IUPAC Name |

methyl 4-(dimethylamino)-3,5-diiodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO2/c1-13(2)9-7(11)4-6(5-8(9)12)10(14)15-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBCGUIAIHYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1I)C(=O)OC)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.